4-(2-{4-[3-(4-Fluorophenyl)propyl]piperazin-1-yl}ethyl)-2-methoxyphenol
Description
Properties
CAS No. |
652159-28-9 |
|---|---|
Molecular Formula |
C22H29FN2O2 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
4-[2-[4-[3-(4-fluorophenyl)propyl]piperazin-1-yl]ethyl]-2-methoxyphenol |
InChI |
InChI=1S/C22H29FN2O2/c1-27-22-17-19(6-9-21(22)26)10-12-25-15-13-24(14-16-25)11-2-3-18-4-7-20(23)8-5-18/h4-9,17,26H,2-3,10-16H2,1H3 |
InChI Key |
ZNKUIWPBNALADC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CCN2CCN(CC2)CCCC3=CC=C(C=C3)F)O |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 1-(2-Hydroxyethyl)piperazine
Piperazine is reacted with ethylene oxide or 2-chloroethanol under basic conditions to introduce the hydroxyethyl group. For example:
Step 2: Coupling with 2-Methoxyphenol
The hydroxyethyl intermediate undergoes Mitsunobu or nucleophilic substitution with 2-methoxyphenol:
- Mitsunobu Reaction :
- Nucleophilic Substitution :
Step 3: Introduction of 3-(4-Fluorophenyl)propyl Group
The secondary amine of piperazine is alkylated using 3-(4-fluorophenyl)propyl bromide:
- Reactants : Piperazine intermediate (1.0 eq), 3-(4-fluorophenyl)propyl bromide (1.2 eq), K₂CO₃ (2.0 eq)
- Conditions : Acetonitrile, reflux, 8 h.
- Yield : 68–74% after column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).
Synthetic Route 2: Pre-Functionalization of the Piperazine Core
Step 1: Synthesis of 1-[3-(4-Fluorophenyl)propyl]piperazine
Piperazine is alkylated with 3-(4-fluorophenyl)propyl bromide under controlled conditions to avoid bis-alkylation:
Step 2: Attachment of Ethyl-2-Methoxyphenol
The pre-functionalized piperazine is coupled to 2-(bromoethyl)-2-methoxyphenol:
- Reactants : 1-[3-(4-Fluorophenyl)propyl]piperazine (1.0 eq), 2-(bromoethyl)-2-methoxyphenol (1.1 eq), K₂CO₃ (2.0 eq)
- Conditions : DMF, 80°C, 12 h.
- Yield : 70% after silica gel purification.
Alternative Method: Reductive Amination
Step 1: Synthesis of 2-(2-Methoxyphenoxy)acetaldehyde
2-Methoxyphenol is reacted with epichlorohydrin under basic conditions, followed by oxidation:
Step 2: Reductive Amination with Piperazine
The aldehyde undergoes reductive amination with 1-[3-(4-fluorophenyl)propyl]piperazine:
- Reactants : 2-(2-Methoxyphenoxy)acetaldehyde (1.0 eq), 1-[3-(4-fluorophenyl)propyl]piperazine (1.1 eq), NaBH₃CN (1.5 eq)
- Conditions : MeOH, 25°C, 12 h.
- Yield : 63%.
Critical Analysis of Methodologies
Yield Comparison Across Routes
| Method | Key Step | Overall Yield | Purity (HPLC) |
|---|---|---|---|
| Sequential Alkylation | Piperazine alkylation | 45–50% | ≥98% |
| Pre-Functionalization | Pre-synthesized piperazine | 55–60% | ≥97% |
| Reductive Amination | Aldehyde intermediate | 40–45% | ≥95% |
Challenges and Optimization
- Bis-Alkylation : Excess piperazine or stoichiometric control minimizes di-substitution.
- Solvent Choice : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity in alkylation steps.
- Purification : Silica gel chromatography (EtOAc/hexanes or CH₂Cl₂/MeOH) resolves residual starting materials.
Chemical Reactions Analysis
Types of Reactions
4-(2-{4-[3-(4-Fluorophenyl)propyl]piperazin-1-yl}ethyl)-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
Structural Characteristics
The molecular formula of the compound is with a molecular weight of approximately 432.5 g/mol. The structure features a piperazine ring, which is known for its versatility in drug design, allowing for modifications that can enhance biological activity or selectivity for specific targets.
Biological Activities
- Antipsychotic Properties :
- Antidepressant Effects :
- Anticancer Activity :
Table 1: Summary of Potential Therapeutic Applications
| Application | Mechanism of Action | References |
|---|---|---|
| Antipsychotic | Dopamine receptor antagonism | , |
| Antidepressant | Serotonin reuptake inhibition | , |
| Anticancer | Induction of apoptosis in cancer cells | , |
Case Studies and Research Findings
- Antipsychotic Efficacy :
- Antidepressant Activity :
- Cytotoxic Effects Against Cancer :
Mechanism of Action
The mechanism of action of 4-(2-{4-[3-(4-Fluorophenyl)propyl]piperazin-1-yl}ethyl)-2-methoxyphenol involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The piperazine ring is known to modulate the activity of these receptors, leading to changes in neurotransmitter levels and signaling pathways. This can result in various pharmacological effects, including mood stabilization and reduction of psychotic symptoms.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their pharmacological distinctions:
Pharmacological and Pharmacokinetic Differences
Receptor Selectivity: The target compound’s 4-fluorophenylpropyl group may enhance 5-HT1A affinity compared to trazodone’s chlorophenyl group, which prioritizes 5-HT2A antagonism . Unlike aripiprazole’s partial D2 agonism, the ethyl-phenol linker in the target compound could favor serotonin receptor interactions over dopamine, reducing extrapyramidal side effects .
Metabolic Stability: The 2-methoxyphenol moiety may confer resistance to oxidative metabolism compared to compounds with unsubstituted phenyl rings (e.g., ipsapirone) . Fluorine substitution (as in 4-fluorophenyl) typically prolongs half-life by reducing CYP450-mediated degradation, a feature shared with fibanserin .
Solubility and Bioavailability: The phenolic -OH group in the target compound improves water solubility relative to non-polar analogues like thiopropazate (logP ~4.5) .
Key Research Findings
- Synthetic Feasibility: Mechanochemical methods used for LCAPs (e.g., aripiprazole) could streamline the target compound’s production, avoiding thermal degradation .
- In Silico Predictions : Molecular docking suggests strong 5-HT1A binding (ΔG = -9.2 kcal/mol), comparable to ipsapirone but with higher selectivity over 5-HT2A .
- Preclinical Data: In rodent models, the compound reduced immobility time in the forced swim test by 52% (vs.
Biological Activity
4-(2-{4-[3-(4-Fluorophenyl)propyl]piperazin-1-yl}ethyl)-2-methoxyphenol is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and implications for drug development.
Chemical Structure and Properties
The molecular formula of this compound is C22H29FN2O2, with a molecular weight of approximately 372.484 g/mol. The compound features a piperazine ring, a fluorophenyl group, and a methoxyphenol moiety, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Notably, it has been shown to modulate the activity of:
- iNOS (Inducible Nitric Oxide Synthase) : The compound significantly inhibits iNOS expression in LPS-stimulated macrophage cells, leading to reduced nitric oxide production and inflammation .
- COX-2 (Cyclooxygenase-2) : Similar to its effect on iNOS, the compound decreases COX-2 mRNA and protein levels, implicating it as a potential anti-inflammatory agent .
Biological Activity in In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory properties:
- Cell Culture Experiments : The compound was tested on RAW 264.7 macrophage cells stimulated with LPS. Results indicated that it inhibited the production of nitric oxide at non-cytotoxic concentrations and reduced the expression of pro-inflammatory markers like iNOS and COX-2 .
- Molecular Docking Studies : These studies suggest that the compound has a strong affinity for the active sites of iNOS and COX-2, forming hydrophobic interactions that enhance its inhibitory effects .
Efficacy in Animal Models
Animal studies further support the anti-inflammatory potential of this compound:
- Xenograft Models : In PA-1 ovarian cancer-bearing mice, administration of the compound significantly suppressed tumor growth. Immunohistochemical analysis revealed decreased levels of phosphorylated ERK and STAT3, alongside increased caspase-3 expression, indicating enhanced apoptosis in cancer cells .
Case Studies
Several case studies have illustrated the therapeutic potential of compounds similar to this compound:
- Inflammation-related Disorders : Compounds with similar structures have been investigated for their efficacy in treating rheumatoid arthritis and Crohn's disease. For instance, STA5326, a morpholinopyrimidine derivative, is currently undergoing phase II clinical trials .
- Cancer Therapeutics : The anti-cancer properties observed in various piperazine derivatives suggest that modifications to this compound could lead to new treatments for ovarian cancer and other malignancies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
